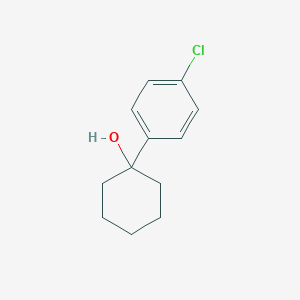
1-(4-Chlorophenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₅ClO. It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, and a p-chlorophenyl group is attached to the same carbon as the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the hydrogenation of p-chlorophenylcyclohexanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1-(p-chlorophenyl)- often involves the catalytic hydrogenation of p-chlorophenylcyclohexanone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, p-chlorophenylcyclohexanone.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
- p-Chlorophenylcyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Chlorinated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1-(4-Chlorophenyl)cyclohexan-1-ol has been studied for its potential in several scientific domains:
Chemistry
- Intermediate for Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
| Application Area | Details |
|---|---|
| Organic Synthesis | Used to create more complex molecules. |
| Specialty Chemicals | Precursor for producing various specialty chemicals. |
Biology
- Biological Activity Studies: Research indicates potential interactions with biomolecules, suggesting that it may exhibit biological activities that warrant further investigation.
| Study Focus | Findings |
|---|---|
| Interaction with Proteins | Preliminary studies suggest binding affinities to certain enzymes. |
| Toxicological Assessments | Evaluated for safety and biological impact in cellular models. |
Medicine
- Therapeutic Potential: Ongoing research explores the compound's potential therapeutic applications, particularly in pain management and anesthetic properties due to its structural similarity to known analgesics like ketamine.
| Therapeutic Area | Potential Applications |
|---|---|
| Analgesics | Investigated for pain relief mechanisms. |
| Anesthetics | Similarities to ketamine suggest possible anesthetic uses. |
Case Study 1: Synthesis of Atovaquone Intermediate
A novel synthetic route was developed for the preparation of 2-(4-(4-chlorophenyl) cyclohex-l-enyl)-3,4-dihydronaphthalen-l(2H)-one, a key intermediate in the synthesis of Atovaquone, an antipneumocystic agent used to treat Pneumocystis carinii pneumonia. This method emphasizes the efficiency and high yield of the process, showcasing the compound's relevance in medicinal chemistry .
In a study assessing chlorinated aromatic compounds' effects on cellular systems, this compound was evaluated for its interaction with NMDA receptors. The findings indicated potential modulation of glutamate signaling pathways, which are critical in neuropharmacology .
Wirkmechanismus
The mechanism of action of cyclohexanol, 1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The p-chlorophenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog without the p-chlorophenyl group.
p-Chlorophenylcyclohexanone: The oxidized form of cyclohexanol, 1-(p-chlorophenyl)-.
Cyclohexane: The fully reduced form without the hydroxyl group.
Uniqueness
1-(4-Chlorophenyl)cyclohexan-1-ol is unique due to the presence of both the hydroxyl group and the p-chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
17380-83-5 |
|---|---|
Molekularformel |
C12H15ClO |
Molekulargewicht |
210.7 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7,14H,1-3,8-9H2 |
InChI-Schlüssel |
WSXSGCNVGCTIIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Key on ui other cas no. |
17380-83-5 |
Synonyme |
1-P-CHLOROPHENYL-1-CYCLOHEXANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















